molecular formula C12H16N2O B6227013 (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one CAS No. 1217725-85-3

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Cat. No. B6227013
CAS RN: 1217725-85-3
M. Wt: 204.3
InChI Key:
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Description

“(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one” is a chemical compound with the CAS Number: 1217725-85-3 . It has a molecular weight of 204.27 . The IUPAC name for this compound is (2S)-1-(3,4-dihydro-2(1H)-isoquinolinyl)-1-oxo-2-propanamine .


Molecular Structure Analysis

The InChI code for “(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one” is 1S/C12H16N2O/c1-9(13)12(15)14-7-6-10-4-2-3-5-11(10)8-14/h2-5,9H,6-8,13H2,1H3/t9-/m0/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one” include its molecular formula (C12H16N2O), molecular weight (204.27), and InChI code . Unfortunately, the search results do not provide additional details such as melting point, boiling point, or density.

Safety and Hazards

The safety information for “(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one” is not detailed in the search results. For comprehensive safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

The future directions for the use and study of “(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one” are not specified in the search results. Given its availability for pharmaceutical testing , it may have potential applications in drug development or other areas of research.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-bromo-1-phenylethanone", "1,2,3,4-tetrahydroisoquinoline", "ammonium acetate", "sodium borohydride", "acetic acid", "sodium hydroxide", "hydrochloric acid", "diethyl ether", "water" ], "Reaction": [ "Step 1: Synthesis of 2-bromo-1-phenylethanone from acetophenone", "Step 2: Reduction of 2-bromo-1-phenylethanone to 2-phenylethan-1-ol using sodium borohydride", "Step 3: Protection of 2-phenylethan-1-ol as its acetal using acetic acid and ammonium acetate", "Step 4: N-alkylation of 1,2,3,4-tetrahydroisoquinoline with the protected 2-phenylethan-1-ol using sodium hydroxide as a base", "Step 5: Deprotection of the acetal using hydrochloric acid", "Step 6: Reductive amination of the resulting aldehyde with ammonium acetate and sodium borohydride to yield (2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one", "Step 7: Purification of the product using diethyl ether and water" ] }

CAS RN

1217725-85-3

Product Name

(2S)-2-amino-1-(1,2,3,4-tetrahydroisoquinolin-2-yl)propan-1-one

Molecular Formula

C12H16N2O

Molecular Weight

204.3

Purity

95

Origin of Product

United States

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